4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
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Overview
Description
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common approach is the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the piperazine and carboxamide groups . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide include other pyrrolidine and piperazine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Pyrrolopyrazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-methyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-18-7-9-19(10-8-18)16(22)17-13-11-15(21)20(12-13)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICOCKJNQHAYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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